

A Comparative Guide to Small Molecule MDM2 Inhibitors in Clinical Development

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Compound of Interest

Compound Name: *p53-MDM2-IN-1*

Cat. No.: *B15139860*

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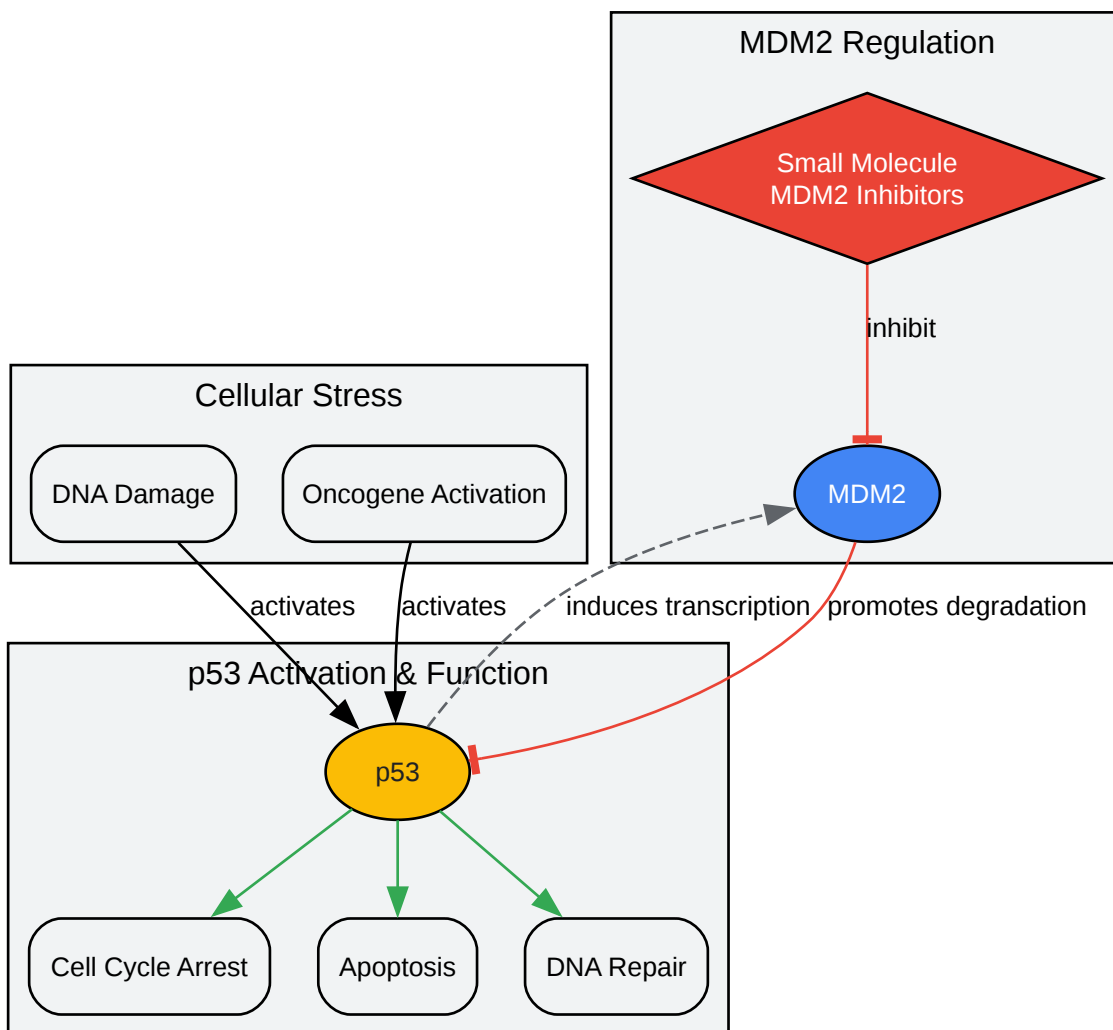
The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cell cycle control and apoptosis. In many cancers where p53 remains unmutated (wild-type), its tumor-suppressive functions are abrogated by the overexpression of MDM2. This has made the disruption of the p53-MDM2 interaction a highly pursued therapeutic strategy. Small molecule inhibitors designed to fit into the p53-binding pocket of MDM2 can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.

While "**p53-MDM2-IN-1**" represents a general class of inhibitors for this interaction, this guide provides a detailed comparison of several key small molecule MDM2 inhibitors that have advanced into clinical trials: navtemadlin (KRT-232), siremadlin (HDM201), milademetan (DS-3032b), and alrizomadlin (APG-115). These compounds are at the forefront of clinical investigation for treating a variety of solid tumors and hematological malignancies.

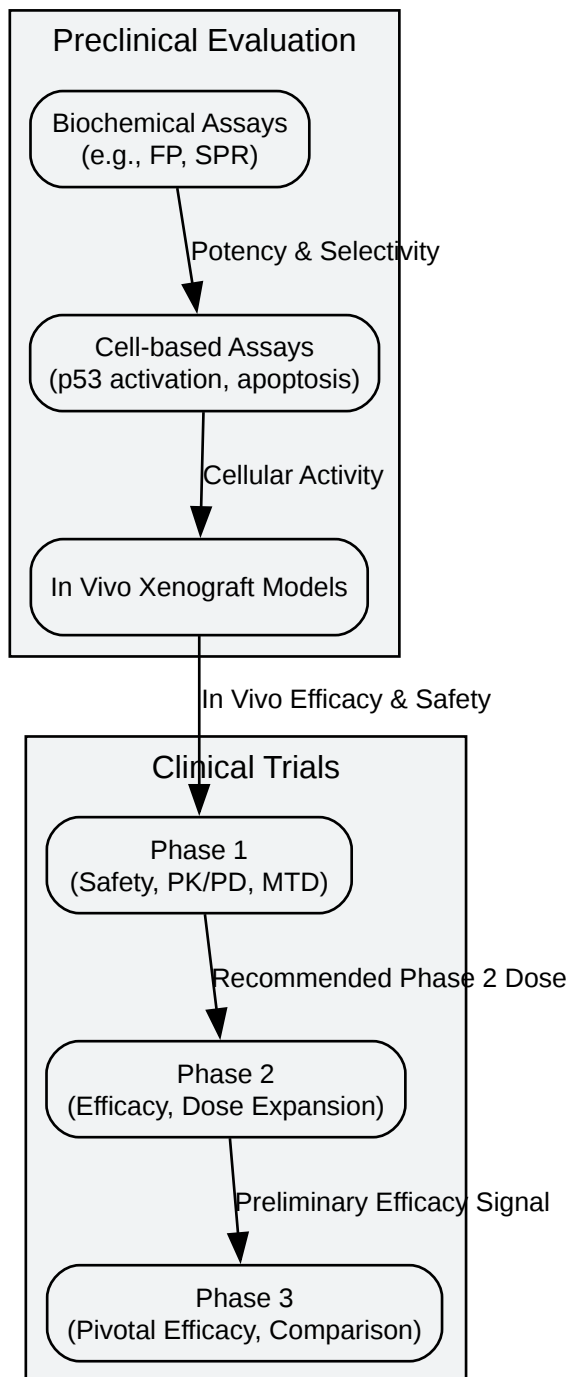
The p53-MDM2 Signaling Pathway

The p53 protein is activated by cellular stressors such as DNA damage or oncogene activation. Activated p53 transcriptionally regulates genes involved in cell cycle arrest, DNA repair, and apoptosis. MDM2, itself a transcriptional target of p53, creates a negative feedback loop by binding to p53 and targeting it for proteasomal degradation.^[1] Small molecule inhibitors block this interaction, leading to p53 stabilization and activation.

p53-MDM2 Signaling Pathway



Generalized Workflow for MDM2 Inhibitor Evaluation



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References

- 1. researchgate.net [researchgate.net]
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